The synthesis of (3-(5-Methylpyridin-2-yl)phenyl)methanol typically involves a multi-step process:
The molecular structure of (3-(5-Methylpyridin-2-yl)phenyl)methanol features:
InChI=1S/C13H13NO/c1-10-5-6-13(14-8-10)12-4-2-3-11(7-12)9-15/h2-8,15H,9H2,1H3
This representation aids in understanding the connectivity between atoms within the molecule .
(3-(5-Methylpyridin-2-yl)phenyl)methanol can participate in various chemical reactions:
These mechanisms are likely mediated through interactions with specific biological targets, though detailed studies are needed for comprehensive understanding .
The physical and chemical properties of (3-(5-Methylpyridin-2-yl)phenyl)methanol include:
Property | Value |
---|---|
Molecular Weight | 199.25 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
Density | Not specified |
Boiling Point | Not specified |
These properties influence its behavior in various chemical reactions and applications .
(3-(5-Methylpyridin-2-yl)phenyl)methanol has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4